N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide
Overview
Description
N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.15076381 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Electrophysiological Activity
N-substituted imidazolylbenzamides, including compounds related to N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide, have shown potential as selective class III electrophysiological agents. Their synthesis and cardiac electrophysiological activity have been studied, indicating their efficacy in vitro and in vivo models of reentrant arrhythmias, comparable to potent selective class III agents undergoing clinical trials (Morgan et al., 1990).
Prodrug Forms for the Sulfonamide Group
Research on N-methylsulfonamides has explored their potential as prodrug forms for the sulfonamide group. This includes studies on water-soluble amino acid derivatives of N-methylsulfonamides, evaluating their stability, hydrolysis kinetics, and potential for enhancing the bioavailability of sulfonamides (Larsen et al., 1988).
Inhibition of Carbonic Anhydrases
Compounds structurally related to this compound have been investigated for their ability to inhibit carbonic anhydrases. These studies have identified compounds with nanomolar half maximal inhibitory concentration (IC50) values against various carbonic anhydrase isoenzymes, highlighting their potential therapeutic applications (Supuran et al., 2013).
Molecular Docking and Spectroscopic Investigation
The molecule N-((4-aminophenyl)sulfonyl)benzamide, related to the compound , has undergone molecular docking and vibrational spectroscopic investigation using density functional theory. This research has revealed insights into its structure, reactivity, and potential bioactive properties, including antifungal and antiviral activities (FazilathBasha et al., 2021).
Anticonvulsant Activity
Ameltolide analogues, including 4-amino-N-(2,6-diethylphenyl)benzamide, have been synthesized and evaluated for anticonvulsant activity. These studies have demonstrated their efficacy in several anticonvulsant models, indicating their potential for further development as anticonvulsant drugs (Lambert et al., 1995).
Properties
IUPAC Name |
N-(2,6-diethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-5-14-8-7-9-15(6-2)18(14)20-19(22)16-10-12-17(13-11-16)21(3)25(4,23)24/h7-13H,5-6H2,1-4H3,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVXXKIVNMSQNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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